5-(Bromomethyl)-2-methoxypyridine hydrobromide
Overview
Description
5-(Bromomethyl)-2-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2NO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxypyridine hydrobromide typically involves the bromination of 2-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination occurs at the methyl group, resulting in the formation of 5-(Bromomethyl)-2-methoxypyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and safer brominating agents can enhance the efficiency and safety of the process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 2-methoxypyridine derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-methoxypyridine hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of advanced materials.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methoxypyridine hydrobromide depends on its application. In biochemical assays, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules. The bromomethyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic centers in proteins and nucleic acids, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 5-Methyl-3-(bromomethyl)pyridine hydrobromide
Uniqueness
5-(Bromomethyl)-2-methoxypyridine hydrobromide is unique due to the presence of both a bromomethyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The methoxy group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain chemical reactions compared to its analogs.
Properties
IUPAC Name |
5-(bromomethyl)-2-methoxypyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYKLVSOUFTCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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